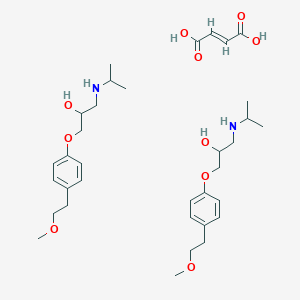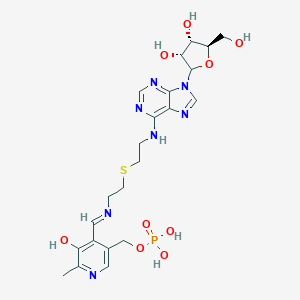
Flibanserin hydrochloride
Overview
Description
Scientific Research Applications
Flibanserin hydrochloride has several scientific research applications, including:
Mechanism of Action
Flibanserin hydrochloride exerts its effects by modulating serotonin receptors in the brain. It acts as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . This dual action results in the lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine neurotransmitters . These changes in neurotransmitter levels are believed to play a role in enhancing sexual desire and reducing distress associated with low sexual desire .
Safety and Hazards
Flibanserin may cause very low blood pressure resulting in dizziness, lightheadedness, and fainting . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Flibanserin is a novel pharmacological agent for treating acquired, generalized HSDD in premenopausal women . The flibanserin medication guide provides specific instructions to educate patients on safe alcohol consumption while taking flibanserin, aiming to mitigate the risk of hypotension and syncope .
Biochemical Analysis
Biochemical Properties
Flibanserin hydrochloride has a high affinity for serotonin 5-HT1A and 5-HT2A receptors . It acts as an agonist on 5-HT1A and an antagonist on 5-HT2A . This dual action results in the lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine neurotransmitters . These interactions with enzymes and proteins play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound influences cell function by modulating the levels of key neurotransmitters. By reducing serotonin levels and increasing norepinephrine and dopamine, it can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is attributed to its interaction with serotonin receptors in the brain. It acts as an agonist on 5-HT1A and an antagonist on 5-HT2A . This results in a decrease in serotonin levels and an increase in dopamine and norepinephrine levels, all of which may play a part in reward processing .
Dosage Effects in Animal Models
In animal models, this compound has shown antidepressant-like effects at certain dosages . For instance, it showed an antidepressant-like effect in the distress-induced calls in chicks at 5 mg/kg and in the muricidal test at 16 and 32 mg/kg .
Metabolic Pathways
This compound is primarily metabolized via CYP3A4, with CYP2C19 contributing to a lesser extent . There is minimal involvement of CYP1A2, CYP2B6, CYP2C8, CYP2C9, or CYP2D6 . At least 35 metabolites of this compound are produced, two of which reach plasma concentrations as high as the parent drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flibanserin hydrochloride can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to form the final product . The reaction conditions typically involve the use of solvents such as methanol and acetonitrile, with the reactions being carried out at controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as ultra-performance liquid chromatography (UPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Flibanserin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique in its dual action on serotonin receptors, which distinguishes it from other compounds used for similar indications . Its specific modulation of 5-HT1A and 5-HT2A receptors results in a distinct pharmacological profile that is particularly effective for treating hypoactive sexual desire disorder in premenopausal women .
properties
IUPAC Name |
3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAGFLQFMFCIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147359-76-0 | |
| Record name | Flibanserin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147359760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLIBANSERIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96XTC36K1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)




![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)






